

# Head-to-head comparison of novel DHODH inhibitors in vitro.

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## Compound of Interest

Compound Name: *hDHODH-IN-14*

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## Novel DHODH Inhibitors: A Head-to-Head In Vitro Comparison

A detailed guide for researchers and drug development professionals on the in vitro performance of emerging dihydroorotate dehydrogenase (DHODH) inhibitors, supported by experimental data and protocols.

The enzyme dihydroorotate dehydrogenase (DHODH) is a critical component in the de novo pyrimidine synthesis pathway, making it a compelling target for therapeutic intervention in cancer, autoimmune disorders, and viral infections.<sup>[1][2]</sup> Malignant cells, in particular, often exhibit a heightened dependence on this pathway for proliferation.<sup>[1]</sup> This has spurred the development of novel DHODH inhibitors, with several showing potent preclinical activity.<sup>[2]</sup> This guide provides a head-to-head in vitro comparison of some of these novel inhibitors, presenting key performance data and the experimental methodologies used to generate them.

## In Vitro Efficacy of Novel DHODH Inhibitors

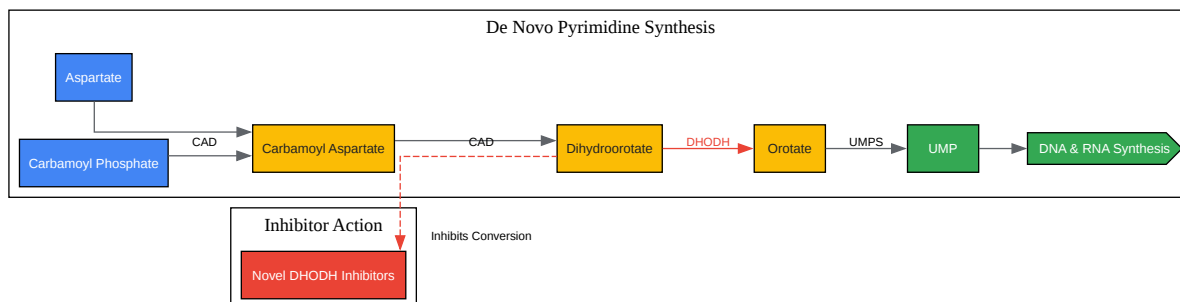
The following table summarizes the in vitro inhibitory activities of several novel DHODH inhibitors against their target enzymes and in cell-based assays. For comparison, data for the well-established DHODH inhibitors, Teriflunomide and Brequinar, are also included.

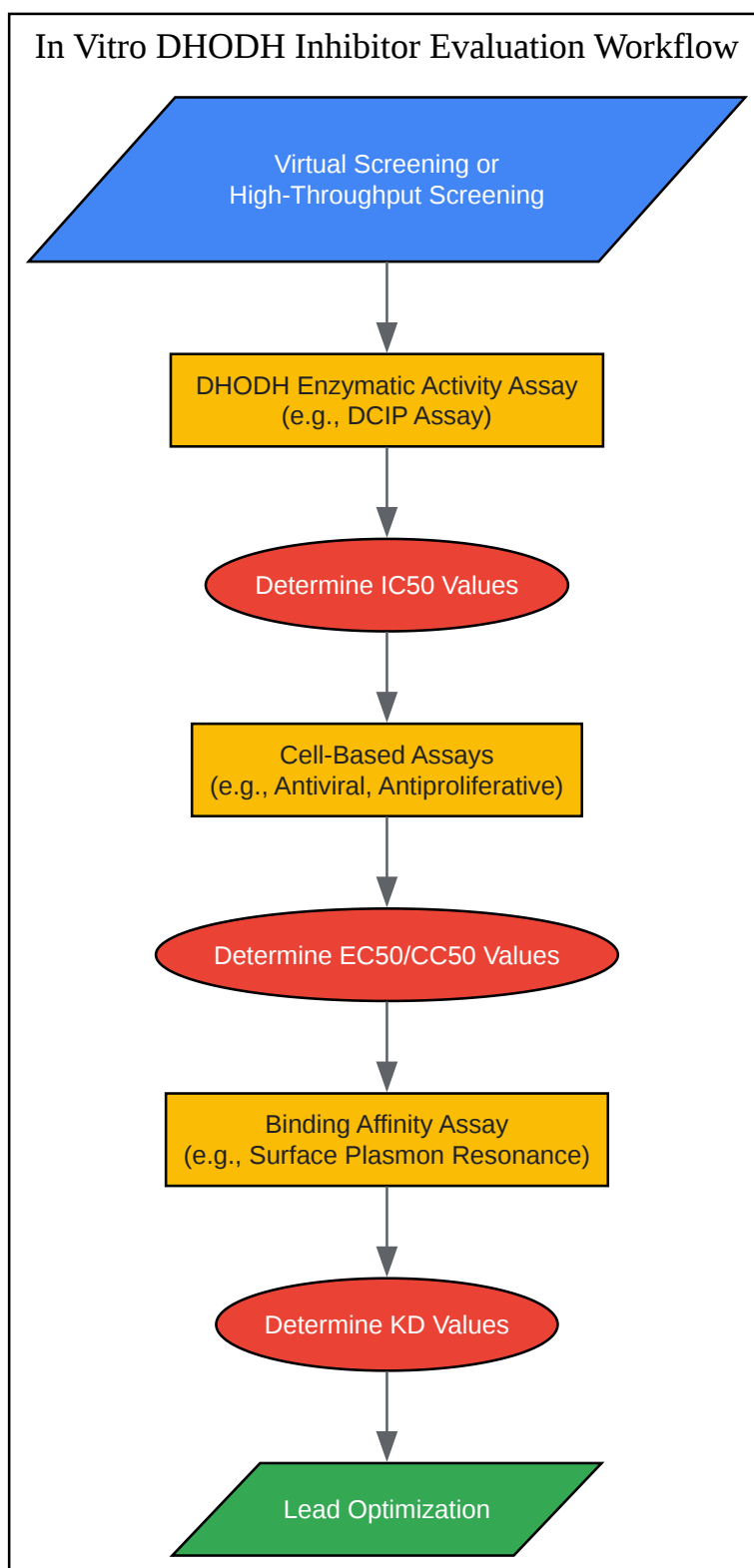
Compound	Target	Assay Type	IC50/EC50	Cell Line/Organism	Reference
Compound 11	Human DHODH	Antiviral Assay (Influenza A)	IC50: 0.85 ± 0.05 µM	MDCK	[3]
Human DHODH	Antiviral Assay (SARS-CoV-2)	IC50: 3.60 ± 0.67 µM	Vero	[3]	
Human DHODH	Binding Affinity (SPR)	K <sub>D</sub> : 6.06 µM	-	[3][4]	
S312	Human DHODH	Antiviral Assay (Influenza A WSN)	EC50: 2.37 µM	A549	[5]
S416	Human DHODH	Antiviral Assay (Influenza A WSN)	EC50: 0.061 µM	A549	[5]
Human DHODH	Antiviral Assay (SARS-CoV-2)	EC50: 17 nM	Vero E6	[5]	
FF1215T	Human DHODH	Enzymatic Assay	IC50: 9 nM	-	[6]
Indoluidin D	Human DHODH	Enzymatic Assay	IC50: 210 nM	Recombinant Human DHODH/ΔTM	[7]
CHEMBL150 9241	Aspergillus fumigatus DHODH	Enzymatic Assay	IC50: 16.86 µM	-	[8][9]

ZINC673003 23	Aspergillus fumigatus DHODH	Enzymatic Assay	IC50: 57.33 μM	-	<a href="#">[8]</a> <a href="#">[9]</a>
Teriflunomide	Human DHODH	Antiviral Assay (Influenza A)	IC50: 35.02 ± 3.33 μM	MDCK	<a href="#">[3]</a>
Human DHODH	Antiviral Assay (SARS-CoV- 2)	IC50: 26.06 ± 4.32 μM	Vero	<a href="#">[3]</a>	
Human DHODH	Enzymatic Assay	IC50: 262 nM	-	<a href="#">[6]</a>	
Brequinar	Human DHODH	Enzymatic Assay	IC50: 12 nM	-	<a href="#">[6]</a>
Human DHODH	Enzymatic Assay	IC50: 4.5 nM	Recombinant Human DHODH/ΔTM	<a href="#">[7]</a>	

## Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context of these inhibitors, the following diagrams illustrate the DHODH signaling pathway and a typical in vitro experimental workflow for their evaluation.





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